7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family Oxazines are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-5-chlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intramolecular cyclization to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the oxazine ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in various substituted oxazines .
Scientific Research Applications
7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler oxazine compound with similar structural features but different chemical properties.
4H-Benzo[d][1,3]oxazine: Another oxazine derivative with potential biological activities.
Benzoxazine: A related compound used in the synthesis of polymers and resins.
Uniqueness
7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Cl2NO |
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Molecular Weight |
280.1 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C14H11Cl2NO/c15-10-3-1-9(2-4-10)13-8-18-14-7-11(16)5-6-12(14)17-13/h1-7,13,17H,8H2 |
InChI Key |
AWUUCONTZSVPRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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